molecular formula C9H6N2O4 B1587464 7-Methyl-5-nitroisatin CAS No. 70343-13-4

7-Methyl-5-nitroisatin

Cat. No. B1587464
CAS RN: 70343-13-4
M. Wt: 206.15 g/mol
InChI Key: VREHMPHOKRQMFE-UHFFFAOYSA-N
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Description

7-Methyl-5-nitroisatin is a chemical compound used in scientific research . Its unique properties make it valuable for various applications, including drug discovery and organic synthesis. It is used for R&D purposes and not advised for medicinal, household, or other uses .


Synthesis Analysis

The synthesis of isatin-pyrrole derivatives, which could include this compound, has been reported . These derivatives were obtained from the appropriate isatins with pyrrole, with good yields and purity . The product structures were confirmed through spectroscopy methods .


Molecular Structure Analysis

The molecular formula of this compound is C9H6N2O4 and its molecular weight is 206.15 . Further structural elucidation of 5-nitroisatin was confirmed by performing 2D heteronuclear single quantum correlation experiments .

Scientific Research Applications

Spectral Investigations and Antimicrobial Applications

7-Methyl-5-nitroisatin, a derivative of 5-nitroisatin, has been explored in spectral investigations, DFT computations, and molecular docking studies, particularly for its antimicrobial properties. Research has shown its effectiveness against fungal and bacterial strains, highlighting its potential in treating microbial infections. Advanced spectral analysis techniques like FT-IR, FT Raman, UV, and NMR, alongside DFT methods, have been utilized to understand its structural and vibrational characteristics. The thermal stability of 5-nitroisatin derivatives has been analyzed, with findings indicating significant antimicrobial activity, including antifungal and antibacterial effects, and docking simulations providing insights into its potential mechanism of action (Beaula, Joe, Rastogi, & Jothy, 2015).

Role in Neuronal Nitric Oxide Synthase Inhibition

This compound has been implicated in neurological research, particularly in studies focusing on the inhibition of neuronal nitric oxide synthase (nNOS). The inhibition of nNOS is a strategy explored for neuroprotective effects in various models of neurological damage, such as those mimicking Parkinson's disease. 7-Nitroindazole, a compound related to this compound, has shown promise in protecting against neurotoxicity in animal models, suggesting a potential pathway through which this compound derivatives could exert similar effects. This underscores the importance of nNOS inhibitors in researching neurodegenerative diseases and their potential therapeutic applications (Hantraye, Brouillet, Ferrante, Palfi, Dolan, Matthews, & Beal, 1996).

Insights into Redox Behavior

The electrochemical behavior of this compound and its derivatives has been examined to understand their redox properties. Studies have focused on how these compounds interact at the electrochemical level, revealing insights into their oxidation and reduction mechanisms. Such research is crucial for developing a deeper understanding of the pharmacological and potentially therapeutic mechanisms of isatin derivatives, including their interactions within biological systems. The investigations into the redox behavior of isatin derivatives underscore their varied pharmacological profiles and provide a foundation for further exploration of their clinical applications (Oliveira, Fernandes, Silva, Pinto, & Oliveira-Brett, 2013).

Application in RNA Structure Probing

This compound derivatives have also been applied in the field of molecular biology, particularly in RNA structure analysis. The reagent 1-methyl-7-nitroisatoic anhydride (1m7), derived from this compound, is used for probing RNA structure through SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension) analysis. This demonstrates the compound's utility beyond antimicrobial and neuroprotective applications, extending into molecular biology laboratories where it aids in the exploration of RNA structures. The development of safe and cost-effective synthesis methods for such reagents has made SHAPE analysis more accessible, further highlighting the versatility of this compound derivatives (Turner, Shefer, & Ares, 2013).

Mechanism of Action

Target of Action

The primary target of 7-Methyl-5-nitroisatin is the cyclin-dependent kinase 2 (CDK2) enzyme . CDK2 is a crucial regulator of the cell cycle, and its overexpression is often associated with the development of cancers .

Mode of Action

This compound interacts with CDK2 as a competitive inhibitor . By binding to the active site of CDK2, this compound prevents the enzyme from interacting with its natural substrates, thereby inhibiting its activity .

Biochemical Pathways

The inhibition of CDK2 by this compound affects the cell cycle regulation pathway . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, this compound can halt cell cycle progression, leading to the suppression of cell proliferation .

Pharmacokinetics

The ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of this compound have been studied . The compound shows good oral absorption, membrane permeability, and bioavailability . Its solubility in water is low, which may affect its bioavailability .

Result of Action

The molecular effect of this compound’s action is the inhibition of CDK2 activity, leading to cell cycle arrest . On a cellular level, this results in the suppression of cell proliferation, making this compound a potential anticancer agent .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution . Additionally, the presence of other substances, such as proteins or lipids, can affect the compound’s solubility and hence its bioavailability .

Safety and Hazards

In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . Following skin contact, contaminated clothing should be taken off immediately and the skin should be washed off with soap and plenty of water .

Future Directions

The 5-nitroisatin derivatives, including potentially 7-Methyl-5-nitroisatin, are being explored for their use in the development of new anti-cancer therapies . Their potential as competitive inhibitors of ATP and the CDK2 enzyme makes them promising candidates for future research .

properties

IUPAC Name

7-methyl-5-nitro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c1-4-2-5(11(14)15)3-6-7(4)10-9(13)8(6)12/h2-3H,1H3,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREHMPHOKRQMFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)C2=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405570
Record name 7-Methyl-5-nitroisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70343-13-4
Record name 7-Methyl-5-nitroisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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